N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Description
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-25-14-8-11(9-15(26-2)17(14)27-3)19(24)21-10-16-22-18(23-28-16)12-6-4-5-7-13(12)20/h4-9H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZORNRHVMHXETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140101 | |
| Record name | N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876666-61-4 | |
| Record name | N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876666-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,2,4-oxadiazole ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the 1,2,4-oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Attachment of the trimethoxybenzamide moiety: The final step involves the coupling of the chlorophenyl-oxadiazole intermediate with 3,4,5-trimethoxybenzoic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or oxadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction may produce hydroxylated or dechlorinated derivatives.
Scientific Research Applications
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or protein synthesis.
Comparison with Similar Compounds
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.
N-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide: Contains a bromine atom, potentially altering its chemical and physical properties.
N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5-trimethoxybenzamide: Features a methyl group, which may influence its steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
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